molecular formula C6H3ClF3NO B2944644 6-Chloro-4-(trifluoromethyl)pyridin-3-OL CAS No. 1211578-60-7

6-Chloro-4-(trifluoromethyl)pyridin-3-OL

Cat. No.: B2944644
CAS No.: 1211578-60-7
M. Wt: 197.54
InChI Key: NDEQLMZELUMVHO-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridin-3-OL is a chemical compound with the molecular formula C6H3ClF3NO It is a pyridine derivative characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4th position, along with a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, followed by reduction and further functionalization to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursors can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)pyridin-3-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(trifluoromethyl)pyridin-3-OL is unique due to the combination of the chloro, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-1-3(6(8,9)10)4(12)2-11-5/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEQLMZELUMVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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